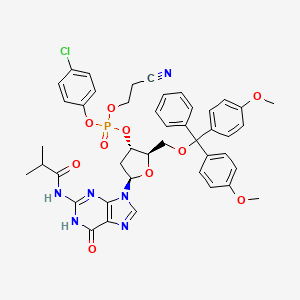
Ethyl 2-acetyl-3-oxooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-3-oxooctanoate is an organic compound with the chemical formula C12H20O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its unique structure, which includes both an acetyl group and an oxo group, making it a versatile intermediate in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-oxooctanoate can be synthesized through various methods. One common synthetic route involves the esterification of acetoacetic acid with ethanol, followed by a series of reactions to introduce the acetyl and oxo groups. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
Ethyl 2-acetyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Ethyl 2-acetyl-3-oxooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-acetyl-3-oxooctanoate involves its interaction with various molecular targets and pathways. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry .
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the additional acetyl group.
Ethyl 2-(ethoxymethylene)acetoacetate: Contains an ethoxymethylene group instead of an acetyl group.
Ethyl 3-oxobutanoate: Similar but with a shorter carbon chain.
Uniqueness
Ethyl 2-acetyl-3-oxooctanoate is unique due to its combination of acetyl and oxo groups, which provide it with distinct reactivity and versatility in chemical syntheses. This makes it a valuable intermediate for the production of a wide range of chemical compounds .
特性
CAS番号 |
60462-02-4 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC名 |
ethyl 2-acetyl-3-oxooctanoate |
InChI |
InChI=1S/C12H20O4/c1-4-6-7-8-10(14)11(9(3)13)12(15)16-5-2/h11H,4-8H2,1-3H3 |
InChIキー |
IMBGUKJEVQHNPC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C(C(=O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


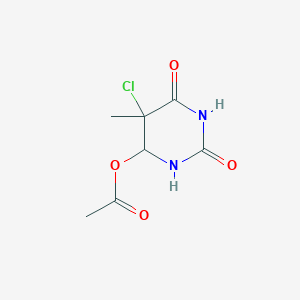
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
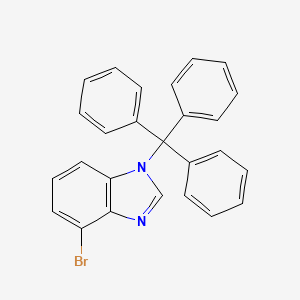
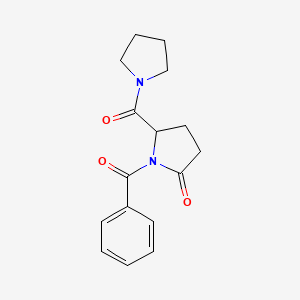
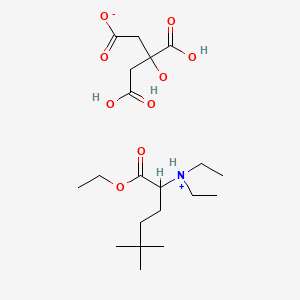
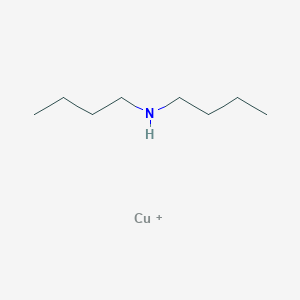
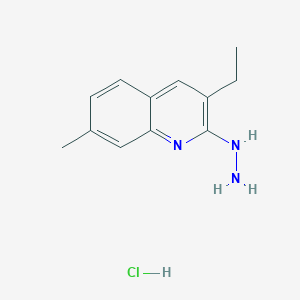
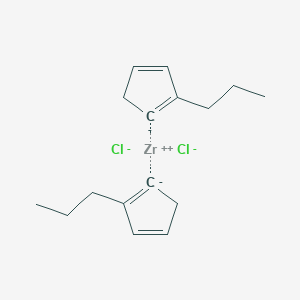


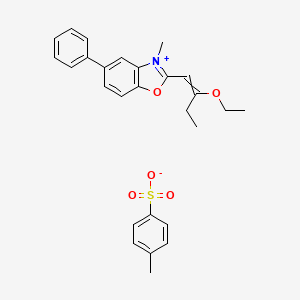
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)

